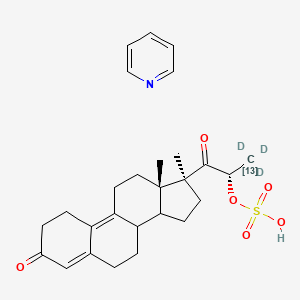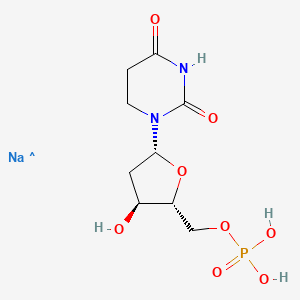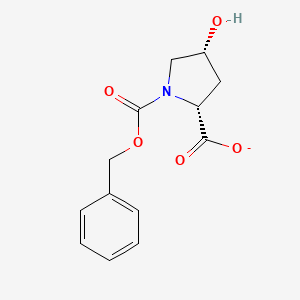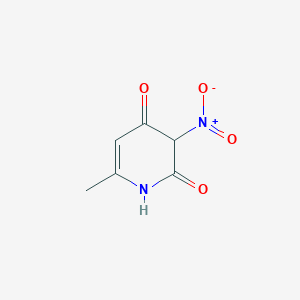
7-bromo-6-chloro-4aH-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-6-chloro-4aH-quinazolin-4-one: is a heterocyclic organic compound with the molecular formula C8H4BrClN2O and a molecular weight of 259.49 g/mol . It is characterized by the presence of bromine and chlorine atoms attached to a quinazolinone core. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-4aH-quinazolin-4-one typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate substituted aniline and a halogenated derivative.
Cyclization: The substituted aniline undergoes cyclization with a suitable reagent to form the quinazolinone core.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity . The process involves the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-6-chloro-4aH-quinazolin-4-one undergoes various chemical reactions, including :
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinazolinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
7-bromo-6-chloro-4aH-quinazolin-4-one has several scientific research applications, including :
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly anticoccidial drugs like halofuginone.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-bromo-6-chloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways . For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 7-bromo-6-chloro-4aH-quinazolin-4-one include :
- 6-bromo-7-chloroquinazolin-4-one
- 7-bromo-6-chloro-2-methyl-3H-quinazolin-4-one
- 6-chloro-7-bromo-3H-quinazolin-4-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of both bromine and chlorine atoms in the 6 and 7 positions, respectively, imparts unique reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H4BrClN2O |
|---|---|
Peso molecular |
259.49 g/mol |
Nombre IUPAC |
7-bromo-6-chloro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-4H |
Clave InChI |
XMFUMPUGQQJGOU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=NC=NC(=O)C21)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



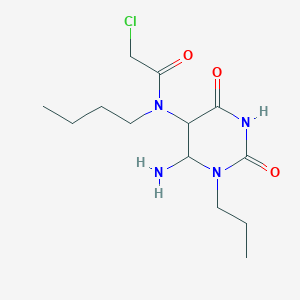
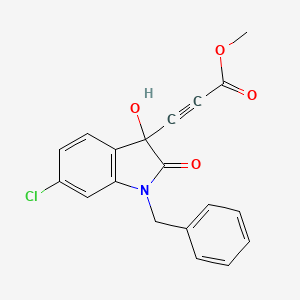
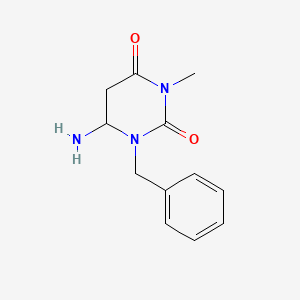
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12361865.png)
